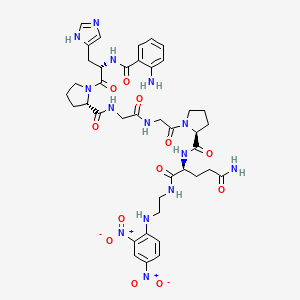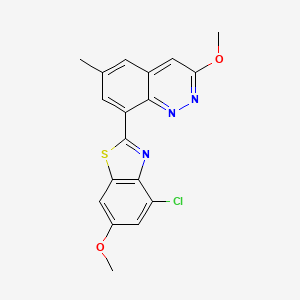
PAR4 antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR4 antagonist 5 is a potent inhibitor of protease-activated receptor 4 (PAR4), which is a member of the G protein-coupled receptor family. This compound exhibits significant anti-platelet aggregation activity and is primarily used in the research of thrombotic diseases . PAR4 is activated by thrombin cleavage, making it a crucial target for managing thrombotic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 5 involves a three-step synthetic route to access a novel series of indole-based antagonists . The process begins with the preparation of the indole core, followed by functionalization to introduce the necessary substituents. The final step involves the coupling of the functionalized indole with other chemical groups to form the desired antagonist.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
PAR4 antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are commonly employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
PAR4 antagonist 5 has a wide range of scientific research applications, including:
Wirkmechanismus
PAR4 antagonist 5 exerts its effects by inhibiting the activation of PAR4 by thrombin. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The compound binds to the receptor and blocks the interaction with thrombin, thereby preventing the cleavage and activation of PAR4 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to PAR4 antagonist 5, including:
YD-3: Another PAR4 antagonist used in research studies.
ML354: A compound that also targets PAR4 and is used as a research tool.
BMS-986120: A potent and reversible PAR4-specific antagonist developed by Bristol-Myers Squibb.
Uniqueness
This compound is unique in its potent anti-platelet aggregation activity with an IC50 of less than 20 μM . This makes it a valuable tool for studying thrombotic diseases and developing new therapeutic agents targeting PAR4.
Eigenschaften
Molekularformel |
C18H14ClN3O2S |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3 |
InChI-Schlüssel |
ZAFHORJBQGECAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


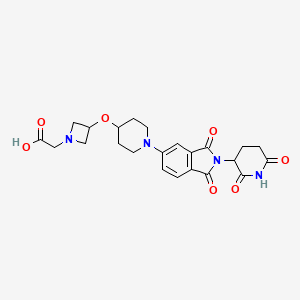


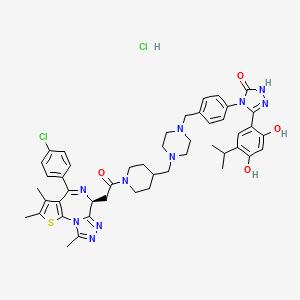
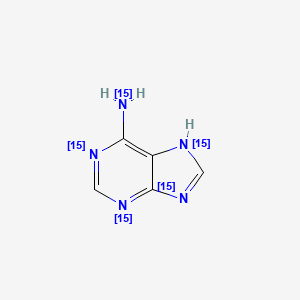
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
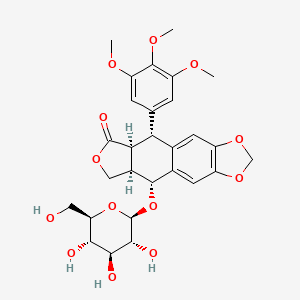
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

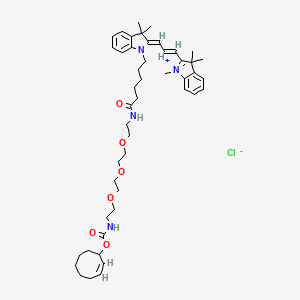

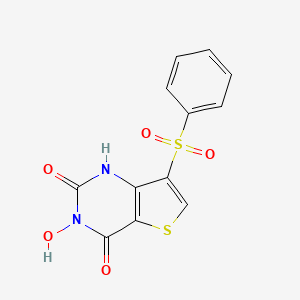
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
